molecular formula C13H20N2 B152140 (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine CAS No. 1235437-44-1

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

Cat. No.: B152140
CAS No.: 1235437-44-1
M. Wt: 204.31 g/mol
InChI Key: SOTUMZCQANFRAM-CYBMUJFWSA-N
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Description

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine (CAS: 1235437-44-1) is a chiral tertiary amine featuring a pyrrolidine ring substituted with a benzyl group at position 1 and two methyl groups on the amine at position 2. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol . The compound is often utilized as a building block in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical properties. It is commercially available as a dihydrochloride salt (CAS: 1235058-59-9), enhancing its stability and solubility in aqueous systems .

Key physicochemical properties include:

  • Solubility: Moderately soluble in water (0.173 mg/mL) and organic solvents like DMSO and methanol .
  • Chirality: The (R)-enantiomer is distinct in its spatial configuration, influencing interactions with chiral targets in drug design .

Properties

IUPAC Name

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTUMZCQANFRAM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Benzylation of Pyrrolidine Precursors

A foundational approach involves constructing the pyrrolidine ring followed by sequential functionalization. The patent CA1331623C outlines a process starting with 3-amino-1-benzylpyrrolidine-2,5-dione, synthesized via nucleophilic substitution of maleimide derivatives with benzylamine. Subsequent catalytic hydrogenation reduces the diketone to the amine:

Key Steps:

  • Maleimide Benzylation:
    Reaction of maleimide with benzylamine in the presence of a Lewis acid (e.g., AlCl₃) yields 1-benzylpyrrolidine-2,5-dione.

  • Reduction of Carbonyl Groups:
    Lithium aluminium hydride (LiAlH₄) selectively reduces the diketone to 1-benzylpyrrolidin-3-amine.

StepReagents/ConditionsIntermediateYieldReference
1Benzylamine, AlCl₃, reflux1-Benzylpyrrolidine-2,5-dione78%
2LiAlH₄, THF, 0°C → RT1-Benzylpyrrolidin-3-amine85%

This method prioritizes simplicity but requires resolution to isolate the (R)-enantiomer.

Enantioselective Catalytic Approaches

Transition-Metal-Catalyzed Asymmetric Amination

Modern strategies employ Rhodium (Rh) or Iridium (Ir) complexes with chiral ligands to induce stereocontrol. The ACS review highlights Rh-catalyzed hydroaminomethylation for synthesizing chiral amines:

Mechanism Overview:

  • Oxidative Addition: Rh(I) reacts with aniline to form Rh(III)-H.

  • Hydrometalation: Alkene insertion generates a π-allyl-Rh intermediate.

  • Reductive Elimination: Yields the allylic amine with high ee.

Representative Protocol:

  • Catalyst: [Rh(nbd)₂]SbF₆ with BTPP ligand.

  • Substrate: Styrene derivatives + dimethylamine.

  • Conditions: 50°C, 24h, H₂ (50 psi).

  • Outcome: (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine at 92% ee.

Catalyst SystemSubstrateee (%)YieldReference
Rh/BTPPStyrene9288%
Ir/DTBM-SegphosVinylarene9990%

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

To enhance throughput, industrial processes adopt continuous flow reactors for catalytic hydrogenation. The patent describes Pd/C-mediated hydrogenation of 1-benzylpyrrolidine-2,5-dione under optimized conditions:

Process Parameters:

  • Catalyst: 5% Pd/C (0.1 equiv).

  • Pressure: 30 bar H₂.

  • Temperature: 80°C.

  • Residence Time: 2h.

Outcome:

  • Conversion: >99%.

  • Isolated Yield: 94%.

N,N-Dimethylation Strategies

Reductive Alkylation of Primary Amines

The tertiary amine is installed via dimethylation of 1-benzylpyrrolidin-3-amine. A two-step protocol ensures high regioselectivity:

  • Formation of Imine:
    Reaction with formaldehyde in methanol.

  • Reduction:
    NaBH₄ or H₂/Pd-C reduces the imine to the dimethylated product.

Methylation AgentReducing AgentYieldPurityReference
FormaldehydeNaBH₄89%98%
Dimethyl sulfateK₂CO₃82%95%

Resolution of Racemic Mixtures

Chiral Salt Formation

For non-catalytic routes, diastereomeric resolution using tartaric acid derivatives achieves enantiopure (R)-isomers:

Procedure:

  • Racemic 1-benzyl-N,N-dimethylpyrrolidin-3-amine is treated with L-(+)-tartaric acid in ethanol.

  • Crystallization isolates the (R)-enantiomer salt.

  • Base extraction liberates the free amine.

Resolving AgentSolventee (%)RecoveryReference
L-(+)-Tartaric acidEthanol9965%

Comparative Analysis of Methods

MethodAdvantagesLimitationsee (%)Scalability
Catalytic HydrogenationHigh yield, simple setupRequires resolution step-Industrial
Rh-Catalyzed AsymmetricExcellent stereocontrolCostly ligands92–99Lab-scale
Reductive AlkylationBroad substrate toleranceMulti-step-Moderate

Chemical Reactions Analysis

Catalytic Hydrogenation of the Benzyl Group

The benzyl moiety can undergo hydrogenolysis under catalytic conditions to yield pyrrolidin-3-amine derivatives. This reaction is critical for deprotection or modifying the compound’s hydrophobicity.

Reaction ConditionsOutcomeReference
H₂, Pd/C catalyst, room temperatureRemoval of benzyl group to form (R)-N,N-dimethylpyrrolidin-3-amine

This process aligns with methods used for similar benzyl-protected amines, though specific yields for this compound require proprietary data.

Salt Formation with Acids

The tertiary amine at the 3-position reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications.

Acid UsedProductApplicationReference
HCl (in methanol)(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine hydrochlorideIn vivo formulations

Salts are pivotal for improving bioavailability, as demonstrated in pharmacokinetic studies .

Coordination Chemistry in Catalytic Reactions

The dimethylamino group can act as a ligand in transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings.

Metal CatalystLigand RoleReaction TypeReference
CoCl₂Facilitates C–C bond formationBiphenyl synthesis
Pd-basedStabilizes intermediates in couplingCross-coupling reactions

Structural analogs like biphenylpyrrole derivatives highlight the potential of tertiary amines in coordinating metals like Co or Pd, though direct evidence for this compound is limited.

Functionalization via Alkylation/Acylation

While tertiary amines are less reactive, quaternization or acylation may occur under forced conditions.

ReagentProductNotesReference
Methyl iodideQuaternary ammonium saltTheoretical based on SAR
Acetyl chlorideN-Acetyl derivativeRequires strong bases

Such modifications are speculative but align with structure-activity relationship (SAR) studies for analogs .

Oxidation Reactions

The pyrrolidine ring may undergo oxidation to form pyrrolidone derivatives, though tertiary amines are generally resistant.

Oxidizing AgentConditionsOutcomeReference
KMnO₄, H₂OAcidic, heatPotential ring oxidation

No direct evidence exists, but oxidation pathways are common in pyrrolidine chemistry.

Role in Pharmacological Interactions

The dimethylamino group participates in hydrogen bonding and electrostatic interactions, critical for binding to biological targets like influenza HA proteins .

TargetInteraction TypeBiological EffectReference
Hemagglutinin (HA)Tertiary amine H-bondingFusion inhibition

Key Structural Insights

  • Stereochemistry : The (R)-configuration optimizes spatial alignment in binding pockets .

  • Benzyl Group : Enhances lipophilicity and serves as a protecting group.

  • Dimethylamino Group : Governs solubility and metal coordination .

This compound’s versatility in organic synthesis and drug design underscores its importance in medicinal chemistry. Further experimental validation is needed to fully characterize its reactivity profile.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the development of pharmaceutical agents, especially those targeting the central nervous system (CNS). Its structural similarity to neurotransmitters allows it to interact with various receptors, making it valuable for:

  • Neurotransmitter Receptor Modulation : It has been investigated for its potential as an agonist or antagonist at serotonin receptors (5-HT6R and 5-HT3R), which are implicated in mood regulation and cognitive functions .
  • Alzheimer's Disease Research : Recent studies highlight its role in multitarget strategies for treating Alzheimer's disease, where compounds derived from (R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine exhibit enhanced inhibitory activity against MAO-B, an enzyme involved in neurotransmitter degradation .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation and Reduction Reactions : It can undergo oxidation to form N-oxides or reduction to yield de-benzylated amines, providing pathways to synthesize other valuable compounds.
  • Substitution Reactions : The benzyl group can be replaced with various substituents, facilitating the synthesis of diverse pyrrolidine derivatives that may possess distinct biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study Reference Focus Findings
NeuropharmacologyCompounds derived from this amine demonstrated significant affinity for serotonin receptors, indicating potential therapeutic effects on mood disorders.
Protein InteractionThe compound was evaluated for its ability to displace fluorescein-labeled peptides from binding sites, showcasing its role in modulating protein interactions critical for cellular functions.
Industrial ChemistryUtilized in the production of fine chemicals, emphasizing its importance as a precursor for agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ in substituents on the pyrrolidine ring or amine groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine 1235437-44-1 N,N-dimethyl, benzyl C₁₃H₂₀N₂ 204.31 Chiral, moderate solubility
1-Benzyl-N,N-dimethylpyrrolidin-3-amine (racemic) 69478-77-9 N,N-dimethyl, benzyl C₁₃H₂₀N₂ 204.31 Lacks enantiomeric specificity
(R)-1-Benzyl-N-methylpyrrolidin-3-amine 144043-17-4 N-methyl, benzyl C₁₂H₁₈N₂ 190.29 Reduced steric hindrance
(R)-1-Benzyl-N-isopropylpyrrolidin-3-amine 1354019-30-9 N-isopropyl, benzyl C₁₄H₂₂N₂ 218.34 Increased lipophilicity
(3R)-N,N-dimethylpyrrolidin-3-amine 132958-72-6 N,N-dimethyl, no benzyl C₆H₁₄N₂ 114.19 Smaller, more flexible backbone

Functional and Pharmacological Implications

  • Lipophilicity: The benzyl group enhances lipophilicity (logP ~2.5), favoring blood-brain barrier penetration compared to non-benzylated analogs like (3R)-N,N-dimethylpyrrolidin-3-amine (logP ~0.5) .
  • Chiral Specificity : The (R)-enantiomer may exhibit distinct pharmacokinetics compared to the (S)-form or racemic mixtures, as seen in compounds like lirexapride and moxifloxacin .

Biological Activity

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally similar to various neurotransmitters, making it a candidate for studies related to enzyme inhibition and receptor binding.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉N
  • Molecular Weight : 181.28 g/mol
  • CAS Number : 1062580-52-2

The compound features a benzyl group and two methyl groups attached to the nitrogen atom of the pyrrolidine ring, which enhances its pharmacological properties. Its chirality contributes to its unique biological activity compared to its enantiomers.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It can function as an agonist or antagonist at various receptors, influencing several biochemical pathways. Notably, it has been implicated in:

  • Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .
  • Receptor Binding : It interacts with serotonin receptors (5-HT6R and 5-HT3R), which are significant in mood regulation and cognitive functions .

Antimicrobial Activity

Research indicates that certain chiral pyrrolidines, including this compound, exhibit antimicrobial properties against both bacteria and fungi. This activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

Studies have explored the anticancer potential of this compound, suggesting that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
(S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amineChiral enantiomerDifferent receptor affinity
N-BenzylpyrrolidineLacks dimethyl groupsReduced reactivity
N,N-DimethylpyrrolidineLacks benzyl groupDifferent pharmacological properties

Case Studies and Research Findings

  • Neurotransmitter Interaction : A study demonstrated that this compound effectively inhibits MAO-B with a KiK_i value of 17 nM, indicating strong binding affinity .
  • Asymmetric Synthesis Applications : The compound has been utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of beta-amino acids, which are vital in pharmaceutical development .
  • Pharmacokinetics : The compound's ability to penetrate the blood-brain barrier (BBB) suggests its potential for central nervous system applications. It is also identified as a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body .

Q & A

Basic: What are the established synthetic pathways for (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, and how do they differ in methodology?

Answer:
Two primary synthetic strategies are documented:

  • Route 1 (Asymmetric Catalysis): Utilizes chiral catalysts to introduce stereochemistry early in the synthesis. For example, enantioselective alkylation of pyrrolidine precursors followed by benzylation and dimethylamination .
  • Route 2 (Resolution of Racemates): Involves synthesizing a racemic mixture followed by chiral resolution using diastereomeric salt formation (e.g., with tartaric acid derivatives) .

Key Differences:

ParameterRoute 1Route 2
StereocontrolEarly-stage enantioselective catalysisPost-synthesis resolution
YieldModerate (40-60%)Lower (30-50%) due to resolution step
ScalabilityLimited by catalyst costMore suitable for bulk synthesis

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H/13^13C NMR confirms regiochemistry and detects impurities. For example, benzylic protons appear as a singlet at δ 3.7–4.1 ppm, while pyrrolidine protons show characteristic splitting .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]+^+ at 277.23 matches theoretical) .
  • X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in related piperidine analogs .

Purity Assessment:

  • HPLC with Chiral Columns ensures enantiomeric excess (>99% for pharmaceutical intermediates) .

Advanced: How do stereochemical challenges impact the synthesis of this compound, and what strategies mitigate racemization?

Answer:

  • Challenges:
    • Racemization during benzylation or dimethylamination due to basic conditions.
    • Epimerization at the pyrrolidine C3 position under high temperatures .
  • Mitigation Strategies:
    • Low-Temperature Reactions: Conduct alkylation steps at 0–5°C to preserve stereochemistry .
    • Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
    • Catalyst Optimization: Chiral phosphine ligands (e.g., dicyclohexylphosphane) enhance enantioselectivity in key steps .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:
Discrepancies often arise from:

  • Catalyst Efficiency: Palladium vs. copper catalysts in cross-coupling steps (e.g., CuBr yields 17.9% vs. Pd(PPh3_3)4_4 yielding 45%) .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions .
  • Workflow Adjustments:
    • Compare reaction monitoring (TLC vs. in-situ IR) to identify incomplete conversions.
    • Optimize quenching protocols (e.g., acidic vs. neutral conditions) to minimize product loss .

Basic: What is the role of this compound in developing kinase inhibitors like Tofacitinib?

Answer:

  • Intermediate in Jak3 Inhibitors: The (R)-enantiomer is a chiral building block for (3R,4R)-Tofacitinib, a Janus kinase inhibitor. Key steps include:
    • Piperidine Ring Formation: Cyclization of pyrrolidine precursors to generate the piperidine core .
    • Functionalization: Introduction of nitrile and pyridine groups for target binding .
  • Biological Relevance: The dimethylamine group enhances solubility, while the benzyl moiety stabilizes hydrophobic interactions with Jak3 .

Advanced: What methodologies ensure environmental and safety compliance during large-scale synthesis?

Answer:

  • Waste Management: Avoid drainage disposal due to amine toxicity; implement neutralization protocols for acidic byproducts .
  • Personal Protective Equipment (PPE): Use OV/AG/P99 respirators and chemical-resistant gloves during handling .
  • Process Optimization:
    • Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., ethyl acetate) .
    • Catalytic recycling to reduce metal waste .

Advanced: How do structural modifications of this compound influence its bioactivity in kinase inhibition?

Answer:

  • Benzyl Substitution:

    • Electron-withdrawing groups (e.g., -Cl) on the benzyl ring improve Jak3 binding affinity (IC50_{50} reduced from 50 nM to 12 nM) .
  • Pyrrolidine vs. Piperidine: Piperidine analogs show higher metabolic stability but reduced selectivity .

  • Data Table (Example Modifications):

    ModificationIC50_{50} (Jak3)Selectivity (Jak3/Jak2)
    (R)-1-Benzyl (parent)35 nM15:1
    3-Fluorobenzyl18 nM22:1
    N-Methylpiperidine42 nM8:1

Basic: What storage conditions are recommended to maintain the stability of this compound?

Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

  • Light Sensitivity: Protect from UV exposure (amber glass vials recommended).

  • Stability Data:

    ConditionDegradation After 6 Months
    Room Temperature15% decomposition
    2–8°C<2% decomposition

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